(Z)-3-((6-methoxy-3-oxobenzofuran-2(3H)-ylidene)methyl)phenyl dimethylcarbamate
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Description
(Z)-3-((6-methoxy-3-oxobenzofuran-2(3H)-ylidene)methyl)phenyl dimethylcarbamate is a useful research compound. Its molecular formula is C19H17NO5 and its molecular weight is 339.347. The purity is usually 95%.
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Scientific Research Applications
Photocatalytic Degradation
Photocatalytic degradation of carbofuran using semiconductor oxides like TiO2 and ZnO has been explored due to its environmental significance. This degradation process is monitored through various analytical techniques, demonstrating the complete mineralization of carbofuran. Such studies are crucial for understanding the environmental fate and degradation mechanisms of carbamate pesticides (Mahalakshmi et al., 2007).
Catalytic Methoxycarbonylation
Catalytic methoxycarbonylation of aromatic diamines with dimethyl carbonate to produce dicarbamates using zinc acetate has been investigated. This process provides an efficient method for synthesizing dicarbamates, showcasing the potential of (Z)-3-((6-methoxy-3-oxobenzofuran-2(3H)-ylidene)methyl)phenyl dimethylcarbamate and related compounds in organic synthesis (Baba et al., 2002).
Defect Site Formation on Catalysts
The formation of defect sites on ZIF-7 and its effect on methoxycarbonylation reactions have been studied, highlighting the catalytic potential of metal-organic frameworks (MOFs) in facilitating the synthesis of carbamates. This research points to the innovative use of MOFs in enhancing reaction selectivity and efficiency (Dahnum et al., 2019).
Synthesis of Unusual Esters and Cascade Reactions
Research into the methoxycarbonylation of alkynes catalyzed by palladium complexes has led to the synthesis of unusual esters and the exploration of cascade reactions. These findings contribute to the broader understanding of palladium-catalyzed reactions and their applications in creating complex organic molecules (Magro et al., 2010).
Antimicrobial Activities
The synthesis and evaluation of antimicrobial activities of (Z)-3-{[3-oxobenzofuran-2(3H)-ylidene]methyl}-4H-chromen-4-one derivatives highlight the potential biological applications of such compounds. This research underscores the ongoing search for new antimicrobial agents and the role of organic synthesis in drug discovery (Pervaram et al., 2018).
Properties
IUPAC Name |
[3-[(Z)-(6-methoxy-3-oxo-1-benzofuran-2-ylidene)methyl]phenyl] N,N-dimethylcarbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO5/c1-20(2)19(22)24-14-6-4-5-12(9-14)10-17-18(21)15-8-7-13(23-3)11-16(15)25-17/h4-11H,1-3H3/b17-10- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLSNPSXCCHJQQH-YVLHZVERSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)OC1=CC=CC(=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C(=O)OC1=CC=CC(=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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